molecular formula C18H20O4 B8161592 4-(Benzyloxy)-2-isobutoxybenzoic acid CAS No. 170278-91-8

4-(Benzyloxy)-2-isobutoxybenzoic acid

Cat. No.: B8161592
CAS No.: 170278-91-8
M. Wt: 300.3 g/mol
InChI Key: NXJPORBDCXGLKQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-isobutoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group and an isobutoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-isobutoxybenzoic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable benzene derivative under acidic or basic conditions.

    Introduction of the Isobutoxy Group: The isobutoxy group can be introduced via an etherification reaction, where isobutanol reacts with the benzene derivative in the presence of an acid catalyst.

    Formation of the Benzoic Acid: The final step involves the oxidation of the benzene derivative to form the benzoic acid. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-isobutoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2-isobutoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-isobutoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy and isobutoxy groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzoic acid: Lacks the isobutoxy group, making it less hydrophobic.

    2-Isobutoxybenzoic acid: Lacks the benzyloxy group, affecting its reactivity and interactions.

    4-(Benzyloxy)-2-methoxybenzoic acid: Contains a methoxy group instead of an isobutoxy group, altering its chemical properties.

Uniqueness

4-(Benzyloxy)-2-isobutoxybenzoic acid is unique due to the presence of both benzyloxy and isobutoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions in various fields.

Properties

IUPAC Name

2-(2-methylpropoxy)-4-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-13(2)11-22-17-10-15(8-9-16(17)18(19)20)21-12-14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJPORBDCXGLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232316
Record name 2-(2-Methylpropoxy)-4-(phenylmethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170278-91-8
Record name 2-(2-Methylpropoxy)-4-(phenylmethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170278-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylpropoxy)-4-(phenylmethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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